molecular formula C8H3ClF3N B7724386 2-Isocyano-5-chlorobenzotrifluoride

2-Isocyano-5-chlorobenzotrifluoride

Cat. No.: B7724386
M. Wt: 205.56 g/mol
InChI Key: QFCWXFYXZGOIPU-UHFFFAOYSA-N
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Description

2-Isocyano-5-chlorobenzotrifluoride is an organic compound with the molecular formula C8H3ClF3N It is characterized by the presence of an isocyano group (-NC) attached to a benzene ring substituted with a chlorine atom and three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-5-chlorobenzotrifluoride typically involves the reaction of 2-amino-5-chlorobenzotrifluoride with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyano group. The general reaction scheme is as follows:

C8H4ClF3NH2+POCl3C8H3ClF3NC+HCl+H2O\text{C}_8\text{H}_4\text{ClF}_3\text{NH}_2 + \text{POCl}_3 \rightarrow \text{C}_8\text{H}_3\text{ClF}_3\text{NC} + \text{HCl} + \text{H}_2\text{O} C8​H4​ClF3​NH2​+POCl3​→C8​H3​ClF3​NC+HCl+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Isocyano-5-chlorobenzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Electrophilic Addition: The isocyano group can participate in electrophilic addition reactions with electrophiles such as halogens and acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used.

    Electrophilic Addition: Reagents such as bromine (Br2) or hydrochloric acid (HCl) are used.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzotrifluorides with various functional groups.

    Electrophilic Addition: Products include halogenated or protonated derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Isocyano-5-chlorobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isocyano-5-chlorobenzotrifluoride involves the covalent modification of target proteins. The isocyano group reacts with nucleophilic residues such as cysteine in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial activity, where it targets essential metabolic enzymes in bacteria, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-isocyanobenzene
  • 2-Tolylisocyanide
  • 4-Chloro-2-methylphenyl isocyanide

Uniqueness

2-Isocyano-5-chlorobenzotrifluoride is unique due to the presence of both an isocyano group and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other isocyanobenzene derivatives. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

4-chloro-1-isocyano-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCWXFYXZGOIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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